REACTION_CXSMILES
|
[SH:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.[CH2:8](Br)[CH:9]=[CH2:10]>C(N(CC)CC)C>[CH2:10]([S:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1)[CH:9]=[CH2:8]
|
Name
|
|
Quantity
|
6.57 g
|
Type
|
reactant
|
Smiles
|
SC1=NC=CN=C1
|
Name
|
|
Quantity
|
6.84 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.6 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with diethylether
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The residues were distilled under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)SC1=NC=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.85 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |